molecular formula C13H10N4O3S2 B11364873 Ethyl 2-[(1,2,3-thiadiazol-4-ylcarbonyl)amino]-1,3-benzothiazole-6-carboxylate

Ethyl 2-[(1,2,3-thiadiazol-4-ylcarbonyl)amino]-1,3-benzothiazole-6-carboxylate

Cat. No.: B11364873
M. Wt: 334.4 g/mol
InChI Key: IPYSEANFTIEPKQ-UHFFFAOYSA-N
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Description

ETHYL 2-(1,2,3-THIADIAZOLE-4-AMIDO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE is a complex organic compound that features a combination of thiadiazole and benzothiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(1,2,3-THIADIAZOLE-4-AMIDO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the formation of the thiadiazole ring, followed by the introduction of the benzothiazole moiety. Common reagents used in these reactions include sulfur, hydrazine, and various carboxylic acids. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(1,2,3-THIADIAZOLE-4-AMIDO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.

    Reduction: Reduction reactions can remove oxygen or add hydrogen, modifying the compound’s reactivity.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule, leading to derivatives with different characteristics.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with altered functional groups.

Scientific Research Applications

ETHYL 2-(1,2,3-THIADIAZOLE-4-AMIDO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for investigating biological interactions and potential therapeutic effects.

    Medicine: Research explores its potential as a drug candidate for treating various diseases due to its bioactive properties.

    Industry: It is utilized in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which ETHYL 2-(1,2,3-THIADIAZOLE-4-AMIDO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved can vary depending on the application, with potential effects on signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2-(1,2,3-THIADIAZOLE-4-AMIDO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE stands out due to its combination of thiadiazole and benzothiazole rings, which confer unique chemical and biological properties. This dual-ring structure enhances its potential for diverse applications, making it a valuable compound for research and industrial use.

Properties

Molecular Formula

C13H10N4O3S2

Molecular Weight

334.4 g/mol

IUPAC Name

ethyl 2-(thiadiazole-4-carbonylamino)-1,3-benzothiazole-6-carboxylate

InChI

InChI=1S/C13H10N4O3S2/c1-2-20-12(19)7-3-4-8-10(5-7)22-13(14-8)15-11(18)9-6-21-17-16-9/h3-6H,2H2,1H3,(H,14,15,18)

InChI Key

IPYSEANFTIEPKQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CSN=N3

Origin of Product

United States

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